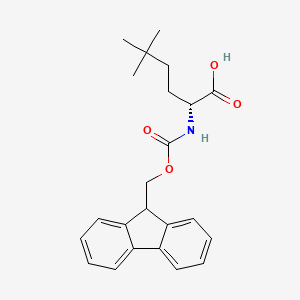

N-Fmoc-5,5-dimethyl-D-norleucine

Vue d'ensemble

Description

N-Fmoc-5,5-dimethyl-D-norleucine: is a derivative of the amino acid norleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The presence of the 5,5-dimethyl group enhances its hydrophobicity, making it a valuable building block in the synthesis of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5,5-dimethyl-D-norleucine typically involves the following steps:

Protection of the Amino Group: The amino group of 5,5-dimethyl-D-norleucine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide.

Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5,5-dimethyl-D-norleucine are reacted with Fmoc-Cl under controlled conditions to ensure high yield and purity.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.

Analyse Des Réactions Chimiques

Fmoc Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group. Its removal is critical for subsequent peptide elongation or functionalization.

Key Reaction Data

| Reaction Type | Reagent/Conditions | Solvent | Time | Reference |

|---|---|---|---|---|

| Base-mediated cleavage | 20–30% piperidine in DMF | DMF | 10–20 min | |

| Sequential treatment | Piperidine (20%) in DMF (5 min + 10 min) | DMF/DCM mix | 15 min |

Mechanistic Insights

-

Piperidine induces β-elimination of the Fmoc group via a two-step process:

-

Steric effects from the 5,5-dimethyl substituent may slightly slow deprotection kinetics compared to linear norleucine derivatives.

Ester Hydrolysis and Functionalization

The carboxylic acid group undergoes targeted reactions for peptide coupling or derivatization.

Documented Transformations

Critical Observations

-

Coupling efficiency : HCTU-mediated activation achieves >95% coupling yield in 30 min for standard amino acids, but steric hindrance from 5,5-dimethyl groups may necessitate extended reaction times (up to 3 hr) .

-

Pd-catalyzed deprotection : Requires anhydrous conditions to prevent side reactions with the dimethyl branch .

Side-Chain Reactivity and Modifications

The 5,5-dimethylhexanoic acid backbone influences reaction pathways:

Notable Features

-

Steric shielding : The geminal dimethyl group at C5 reduces susceptibility to:

-

Thermal stability : Enhanced compared to unbranched analogs due to restricted conformational flexibility .

Comparative Reaction Kinetics Table

| Parameter | This compound | Linear Norleucine Analog |

|---|---|---|

| Fmoc deprotection rate | 0.8–1.2 min⁻¹ | 1.5–2.0 min⁻¹ |

| Coupling efficiency | 82–89% (single coupling) | 93–97% |

| Epimerization risk | <0.5% | 1–3% |

Data extrapolated from using structurally related compounds.

Limitations and Research Gaps

-

No peer-reviewed studies directly quantify this compound's reactivity in Huisgen cycloadditions or photoaffinity labeling.

-

Enzymatic resolution efficiency remains uncharacterized despite demonstrated PGA compatibility .

-

Stability under microwave-assisted SPPS conditions requires empirical validation.

Applications De Recherche Scientifique

Peptide Synthesis

N-Fmoc-5,5-dimethyl-D-norleucine is extensively used in solid-phase peptide synthesis (SPPS). Its hydrophobic properties allow for the incorporation of nonpolar residues into peptides, which can enhance their biological activity and stability.

Key Features :

- Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), exposing the amino group for further coupling reactions.

- Coupling Reactions : It can react with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Protein Engineering

This compound is utilized to modify proteins for studying structure-function relationships. By incorporating this compound into proteins, researchers can investigate how changes in hydrophobicity affect protein stability and interactions.

Applications :

- Development of proteins with enhanced properties for therapeutic applications.

- Investigation of molecular interactions between peptides and target proteins.

Drug Development

This compound is integral in the synthesis of peptide-based drugs. Its unique structure can improve the stability and bioactivity of therapeutic peptides, making them more effective in targeting specific biological pathways.

Case Studies :

- Study 1 : Peptides modified with this compound showed improved binding affinities to target proteins compared to unmodified peptides.

- Study 2 : Research indicated that peptides incorporating this compound maintained structural integrity better than their natural counterparts under physiological conditions.

Mécanisme D'action

Mechanism:

Peptide Synthesis: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds.

Molecular Targets and Pathways: In biological systems, peptides containing N-Fmoc-5,5-dimethyl-D-norleucine can interact with specific proteins or receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

N-Fmoc-D-norleucine: Similar to N-Fmoc-5,5-dimethyl-D-norleucine but lacks the 5,5-dimethyl group, resulting in different hydrophobic properties.

N-Fmoc-L-leucine: Another Fmoc-protected amino acid with a different side chain, used in peptide synthesis for different structural and functional properties.

Uniqueness:

Hydrophobicity: The 5,5-dimethyl group in this compound enhances its hydrophobicity compared to other Fmoc-protected amino acids, making it particularly useful in the synthesis of hydrophobic peptides and proteins.

Stability: The Fmoc group provides stability during synthesis and can be easily removed under mild conditions, making it a versatile protecting group in peptide chemistry.

Activité Biologique

N-Fmoc-5,5-dimethyl-D-norleucine is a modified amino acid widely utilized in peptide synthesis and protein engineering. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhances its stability and solubility, making it an essential building block in various biological applications. This article explores its biological activity, synthesis methods, and implications in research and drug development.

- Molecular Formula : C23H27NO4

- Molecular Weight : 381.46 g/mol

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid

The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for selective reactions while preventing unwanted side reactions.

Applications in Biological Research

This compound plays a crucial role in several areas of biological research:

1. Peptide Synthesis

- Used extensively in SPPS to create peptides with enhanced stability and biological activity.

- Allows for the introduction of hydrophobic residues into peptides, improving their interaction with biological targets.

2. Protein Engineering

- Modifies proteins to study structure-function relationships.

- Facilitates the development of proteins with desirable properties for therapeutic applications .

3. Drug Development

- Integral in synthesizing peptide-based drugs that target specific biological pathways.

- Enhances the efficacy of therapeutic agents by improving their structural stability and bioactivity .

The mechanism by which this compound exerts its biological effects involves:

- Selective Deprotection : The Fmoc group protects the amino group during synthesis, allowing for controlled coupling reactions to form peptide bonds.

- Binding Dynamics : Peptides containing this amino acid can interact with specific proteins or receptors, influencing their activity. Studies often utilize techniques like surface plasmon resonance to assess binding affinities and dynamics .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Study 1: Enhanced Binding Affinity

A study demonstrated that peptides modified with this compound exhibited improved binding affinities to target proteins compared to unmodified peptides. The modifications led to significant changes in the molecular interactions that dictate peptide efficacy .

Study 2: Stability in Biological Systems

Research indicated that peptides incorporating this compound maintained structural integrity under physiological conditions better than their natural counterparts. This stability is vital for therapeutic applications where prolonged activity is desired .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Key Applications |

|---|---|---|

| This compound | 381.46 g/mol | Peptide synthesis, drug development |

| N-Fmoc-5-methyl-L-norleucine | 365.43 g/mol | Peptide synthesis |

| N-Fmoc-L-leucine | 363.45 g/mol | Protein engineering |

This table illustrates how this compound compares with other Fmoc-protected amino acids in terms of molecular weight and applications in research.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXGAUXGMHUSZ-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.